

## Niclosamide's Effect on Mitochondrial Function and Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Nicousamide |           |
| Cat. No.:            | B1678764    | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Abstract: Niclosamide, an FDA-approved anthelmintic drug, has garnered significant attention for its potential as a therapeutic agent in a range of diseases, most notably cancer. Its primary mechanism of action involves the disruption of cellular energy homeostasis through direct effects on mitochondrial function. This technical guide provides an in-depth analysis of niclosamide's role as a mitochondrial uncoupler, detailing its impact on mitochondrial membrane potential, oxygen consumption, ATP synthesis, and the subsequent modulation of critical cellular metabolic and signaling pathways. This document summarizes key quantitative data, provides detailed experimental protocols for assessing mitochondrial function, and visualizes complex biological processes to offer a comprehensive resource for researchers in the field.

# Core Mechanism of Action: Mitochondrial Uncoupling

Niclosamide's principal molecular function is that of a protonophore, which acts as a mitochondrial uncoupler.[1] Structurally, the hydroxyl group on its salicylic acid ring is critical for this activity.[1] Niclosamide operates by shuttling protons (H+) across the inner mitochondrial membrane (IMM), dissipating the crucial proton gradient established by the electron transport chain (ETC).[1][2] This uncoupling action severs the link between nutrient oxidation and ATP generation via oxidative phosphorylation (OXPHOS).[1][3]



Figure 1: Niclosamide acts as a proton shuttle across the inner mitochondrial membrane.

### **Direct Consequences on Mitochondrial Function**

Niclosamide's uncoupling activity triggers a cascade of immediate and significant effects on mitochondrial physiology.

- Depolarization of Mitochondrial Membrane Potential (ΔΨm): The dissipation of the proton gradient leads to a rapid decrease in the mitochondrial membrane potential.[1][4][5] This is a primary and hallmark indicator of niclosamide's action on mitochondria.
- Altered Oxygen Consumption Rate (OCR): As an uncoupler, niclosamide stimulates the ETC, leading to an increase in the oxygen consumption rate (OCR) as the chain works to reestablish the proton gradient.[2] However, this effect is often biphasic; at higher concentrations, niclosamide can inhibit mitochondrial respiration, likely through off-target effects or severe mitochondrial damage.[6]
- Inhibition of ATP Synthesis: By uncoupling respiration from phosphorylation, niclosamide severely impairs the ability of ATP synthase to produce ATP, leading to a sharp drop in intracellular ATP concentrations.[1][3][5][7]
- Increased Reactive Oxygen Species (ROS) Production: The hyperactivation of the ETC can lead to increased electron leakage, resulting in the elevated production of reactive oxygen species (ROS).[4][8]
- Induction of Mitochondrial Fragmentation: Niclosamide treatment promotes mitochondrial fission, a process regulated by proteins such as Drp1.[5][9] This morphological change is often associated with mitochondrial dysfunction and the initiation of cell death pathways.

## Table 1: Summary of Niclosamide's Quantitative Effects on Mitochondrial Parameters



| Parameter                                        | Cell Line(s)                                | Niclosamide<br>Concentration               | Observed<br>Effect                                                    | Citation(s) |
|--------------------------------------------------|---------------------------------------------|--------------------------------------------|-----------------------------------------------------------------------|-------------|
| Mitochondrial<br>Membrane<br>Potential (ΔΨm)     | Renal Carcinoma<br>Cells (A-498,<br>SW-839) | Not specified                              | Significant<br>decrease                                               | [4][10]     |
| Cholangiocarcino<br>ma Cells (KKU-<br>100, etc.) | < 1 μM (IC50)                               | Reduction in MMP                           | [3]                                                                   |             |
| HeLa Cells                                       | Not specified                               | Disruption of MMP                          | [5]                                                                   |             |
| Cellular ATP<br>Levels                           | Renal Carcinoma<br>Cells (A-498,<br>SW-839) | Not specified                              | Significant<br>decrease                                               | [4][10]     |
| HCT116                                           | Not specified                               | Sharp drop in intracellular ATP            | [1]                                                                   |             |
| Melanoma Cells                                   | 1 μΜ                                        | ~50-70%<br>reduction after 1<br>hour       | [11]                                                                  | _           |
| NSCLC Cells<br>(A549, CL1-5)                     | 2.5 μΜ                                      | Significant reduction                      | [7]                                                                   |             |
| Oxygen Consumption Rate (OCR)                    | Ovarian<br>Carcinoma<br>(SKOV3,<br>HO8910)  | Not specified                              | Overall decrease in mitochondrial respiration                         | [12]        |
| HCT116                                           | Not specified                               | Increase in OCR (indicative of uncoupling) | [2]                                                                   |             |
| Glycolysis<br>(ECAR)                             | Ovarian<br>Carcinoma<br>(SKOV3,<br>HO8910)  | Not specified                              | Increased basal<br>glycolysis,<br>decreased<br>glycolytic<br>capacity | [12][13]    |



## Impact on Cellular Metabolism and Signaling Cascades

The profound disruption of mitochondrial bioenergetics serves as a potent stress signal that triggers widespread changes in cellular signaling and metabolic programming.

- Activation of AMP-activated Protein Kinase (AMPK): The decrease in cellular ATP and
  corresponding increase in the AMP/ATP ratio is a classic trigger for the activation of AMPK,
  the master sensor of cellular energy status.[8][14] Activated AMPK works to restore energy
  homeostasis by shutting down anabolic processes (like protein synthesis) and activating
  catabolic ones (like autophagy). Some studies suggest niclosamide may also activate AMPK
  independently of changes in the AMP/ATP ratio.[15]
- Inhibition of mTOR Signaling: Niclosamide is a potent inhibitor of the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation.[14][16] This inhibition is mediated through at least two mechanisms:
  - AMPK-dependent inhibition: Activated AMPK directly phosphorylates and inhibits components of the mTORC1 complex.[7]
  - o pH-dependent inhibition: Niclosamide's protonophoric activity can lower cytoplasmic pH, which has been shown to independently inhibit mTORC1 signaling.[14][17][18]
- Modulation of Other Key Pathways: The metabolic stress induced by niclosamide influences
  a variety of other oncogenic signaling pathways, often as a secondary consequence of
  energy depletion and AMPK/mTOR modulation. These include:
  - Wnt/β-catenin Pathway: Inhibition of this pathway has been reported in numerous cancers.
     [10][19][20][21]
  - STAT3 Pathway: Niclosamide can inhibit STAT3 transcriptional activity.[16][19]
  - NF-κB Pathway: Inhibition of TNF-α-induced NF-κB activity has been observed.[19]





Figure 2: Major Signaling Cascades Modulated by Niclosamide

Click to download full resolution via product page

Figure 2: Niclosamide-induced energy stress activates AMPK and inhibits mTOR signaling.

### **Experimental Protocols**



#### Measurement of Oxygen Consumption Rate (OCR)

This protocol describes a typical Seahorse XF Cell Mito Stress Test used to assess mitochondrial respiration.[2][12]

Principle: The assay measures real-time OCR of live cells by sequentially injecting mitochondrial inhibitors to reveal key parameters of mitochondrial function.

#### Methodology:

- Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
- Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight at 37°C in a non-CO2 incubator.
- Drug Preparation: Prepare stock solutions of niclosamide and the mitochondrial inhibitors: oligomycin (ATP synthase inhibitor), FCCP (a potent uncoupler, used as a positive control), and a mixture of rotenone/antimycin A (Complex I/III inhibitors).
- Assay Preparation: Remove cell culture medium and wash cells with pre-warmed XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine). Add the final volume of assay medium to each well. Incubate at 37°C in a non-CO2 incubator for 1 hour.
- Seahorse Analysis: Load the prepared sensor cartridge with the inhibitors into the appropriate ports. Place the cell plate into the Seahorse XF Analyzer.
- Measurement Cycle: The instrument equilibrates and then measures basal OCR.
   Subsequently, it injects the drugs in sequence, measuring OCR after each injection.
  - Injection A: Niclosamide or Vehicle.
  - Injection B: Oligomycin (to measure ATP-linked respiration).
  - Injection C: FCCP (to measure maximal respiration).
  - Injection D: Rotenone & Antimycin A (to measure non-mitochondrial respiration).







• Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate parameters such as basal respiration, ATP production-linked OCR, maximal respiration, and spare respiratory capacity.





Figure 3: Workflow for Seahorse Mito Stress Test





Figure 4: Workflow for Measuring Mitochondrial Membrane Potential





Figure 5: Workflow for Bioluminescence-Based ATP Assay

Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metabolomic analyses uncover an inhibitory effect of niclosamide on mitochondrial membrane potential in cholangiocarcinoma cells PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Niclosamide induces mitochondria fragmentation and promotes both apoptotic and autophagic cell death PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Antihelminthic Niclosamide Induces Autophagy and Delayed Apoptosis in Human Nonsmall Lung Cancer Cells In Vitro and In Vivo | Anticancer Research [ar.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Niclosamide suppresses renal cell carcinoma by inhibiting Wnt/β-catenin and inducing mitochondrial dysfunctions PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Niclosamide inhibits ovarian carcinoma growth by interrupting cellular bioenergetics -PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 15. Niclosamide activates the AMP-activated protein kinase complex containing the β2 subunit independently of AMP PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-activity analysis of niclosamide reveals potential role for cytoplasmic pH in control of mammalian target of rapamycin complex 1 (mTORC1) signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Niclosamide: Beyond an antihelminthic drug PMC [pmc.ncbi.nlm.nih.gov]



- 20. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6
  Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Niclosamide's Effect on Mitochondrial Function and Metabolism: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678764#niclosamide-s-effect-on-mitochondrial-function-and-metabolism]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com